molecular formula C19H32O3S B157620 Dodecyl 4-methylbenzenesulfonate CAS No. 10157-76-3

Dodecyl 4-methylbenzenesulfonate

Cat. No. B157620
Key on ui cas rn: 10157-76-3
M. Wt: 340.5 g/mol
InChI Key: QHKNLARMWXIVSM-UHFFFAOYSA-N
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Patent
US06613340B2

Procedure details

To a stirred and a cooled solution of lauryl alcohol (186.0 g, 1.0 mole) and triethyl amine (121.0 g, 1.2 mole) in dichloromethane (600 ml), p-toluene sulphonyl chloride (228.0 g, 1.2 mole) in dichloromethane (400 ml) was slowly added and the reaction was continued at room temperature for 10 hours. The reaction mixture was then washed with 20% sodium chloride solution (500 ml). The washed organic layer was dried over anhydrous sodium sulphate. Removal of solvent under vacuo resulted in colorless oil that solidified on keeping to yield lauryl tosylate. (309.0 g, 91%), m. p. 29° C. (literature m. p. 29° C.).
Quantity
186 g
Type
reactant
Reaction Step One
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
228 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].C(N(CC)CC)C.[C:21]1([CH3:31])[CH:26]=[CH:25][C:24]([S:27](Cl)(=[O:29])=[O:28])=[CH:23][CH:22]=1>ClCCl>[S:27]([C:24]1[CH:25]=[CH:26][C:21]([CH3:31])=[CH:22][CH:23]=1)([O:13][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])(=[O:29])=[O:28]

Inputs

Step One
Name
Quantity
186 g
Type
reactant
Smiles
C(CCCCCCCCCCC)O
Name
Quantity
121 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
228 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
To a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was then washed with 20% sodium chloride solution (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The washed organic layer was dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of solvent under vacuo
CUSTOM
Type
CUSTOM
Details
resulted in colorless oil that

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
S(=O)(=O)(OCCCCCCCCCCCC)C1=CC=C(C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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